C24H14Cl2N4O5
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Overview
Description
The compound with the molecular formula C24H14Cl2N4O5 is a complex organic molecule This compound is characterized by its unique structure, which includes multiple aromatic rings, chlorine atoms, and nitrogen-containing functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C24H14Cl2N4O5 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Core Structure: This involves the creation of the central aromatic rings through reactions such as Friedel-Crafts acylation or Suzuki coupling.
Introduction of Chlorine Atoms: Chlorination reactions using reagents like thionyl chloride (SOCl2) or chlorine gas (Cl2) are employed to introduce chlorine atoms into the molecule.
Addition of Nitrogen-Containing Groups: Amination reactions, often using reagents like ammonia (NH3) or amines, are used to introduce nitrogen-containing functional groups.
Industrial Production Methods
In an industrial setting, the production of This compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
C24H14Cl2N4O5: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
C24H14Cl2N4O5: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which C24H14Cl2N4O5 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
C24H14Cl2N4O5: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include and .
Uniqueness: The presence of specific functional groups, such as the chlorine atoms and nitrogen-containing groups, gives unique chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C24H14Cl2N4O5 |
---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
(3aS,4R,9aS,9bR)-2-(2,4-dichlorophenyl)-4-(3-nitrobenzoyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[3,4-a]indolizine-8-carbonitrile |
InChI |
InChI=1S/C24H14Cl2N4O5/c25-14-4-5-17(16(26)10-14)29-23(32)19-18-8-12(11-27)6-7-28(18)21(20(19)24(29)33)22(31)13-2-1-3-15(9-13)30(34)35/h1-10,18-21H/t18-,19-,20-,21+/m0/s1 |
InChI Key |
ATROIBWZBQQATE-XSDIEEQYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)[C@H]2[C@@H]3[C@H]([C@H]4N2C=CC(=C4)C#N)C(=O)N(C3=O)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2C3C(C4N2C=CC(=C4)C#N)C(=O)N(C3=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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